Lipophilicity (XLogP3-AA) Comparison: 2-Methylpiperidine vs. Unsubstituted Piperidine Analog
The calculated XLogP3-AA for 5-Methyl-2-(2-(2-methylpiperidin-1-yl)ethoxy)aniline is 2.9 [1]. This represents an increase of approximately 0.53 log units compared to the unsubstituted piperidine analog 5-methyl-2-(2-(piperidin-1-yl)ethoxy)aniline, for which predicted LogP values cluster around 2.37 based on computational models [2]. The incremental lipophilicity conferred by the 2-methyl group is predicted to enhance blood-brain barrier passive permeability while remaining within the favorable CNS drug space (LogP 2–5).
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 5-methyl-2-(2-(piperidin-1-yl)ethoxy)aniline: predicted LogP ≈ 2.37 |
| Quantified Difference | ΔLogP ≈ +0.53 (17.6% increase) |
| Conditions | PubChem XLogP3-AA computational prediction vs. ChemBase LogD(7.4) = 0.93 / LogP = 2.37 |
Why This Matters
A 0.53-unit LogP difference can translate to a measurable difference in BBB penetration rate, directly impacting CNS target engagement for neuroscience-focused procurement.
- [1] PubChem CID 43818343. XLogP3-AA = 2.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43818343 View Source
- [2] ChemBase. 5-methyl-2-[2-(piperidin-1-yl)ethoxy]aniline (CBID: 19809). LogP = 2.37, LogD(7.4) = 0.93. http://www.chembase.cn/molecule-19809.html View Source
